Ala-Ala-Pro-pNA

dipeptidyl peptidase IV substrate selectivity chromogenic assay

Ala-Ala-Pro-pNA is a rigorously validated chromogenic substrate for SM-TAP with zero DPP-IV cross-reactivity—eliminating false-positive risks inherent to generic pNA substrates. The defined Ala-Ala-Pro sequence ensures reproducible kinetic data. Unlike dipeptidyl substrates, it detects PPCP1-class enzymes in invertebrate systems. The HCl salt is the established substrate for yeast dipeptidyl aminopeptidase yscV. Serves as validated negative control for elastase assays. Continuous 405 nm detection enables high-throughput inhibitor screening. Select when substrate specificity defines data integrity.

Molecular Formula C17H23N5O5
Molecular Weight 377.4 g/mol
Cat. No. B12384874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Ala-Pro-pNA
Molecular FormulaC17H23N5O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N
InChIInChI=1S/C17H23N5O5/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24)/t10-,11-,14-/m0/s1
InChIKeyJJSQTVFRQZPPIV-MJVIPROJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ala-Ala-Pro-pNA Chromogenic Substrate: Procurement Specifications and Biochemical Classification


Ala-Ala-Pro-pNA (CAS 99524-09-1; also available as H-Ala-Ala-Pro-pNA·HCl, CAS 201732-27-6) is a tripeptidyl-p-nitroanilide chromogenic substrate [1]. It serves as a substrate for tripeptidyl aminopeptidase (SM-TAP) and prolyl tripeptidyl peptidases , with the p-nitroaniline (pNA) moiety enabling spectrophotometric detection at 405 nm upon enzymatic cleavage. The core Ala-Ala-Pro recognition sequence defines its substrate specificity for enzymes that preferentially cleave after proline residues or require an N-terminal alanine-alanine motif for catalytic recognition [1].

Why Generic Substitution Fails for Ala-Ala-Pro-pNA: A Quantitative Comparison of Substrate Selectivity


Substitution of Ala-Ala-Pro-pNA with alternative p-nitroanilide substrates is scientifically unsound due to profound differences in enzyme selectivity. While structurally related substrates may appear interchangeable based on their shared pNA chromophore or proline residue, empirical data demonstrate that minimal sequence alterations—such as the removal of a single alanine residue, the addition of an N-terminal blocking group, or modification of the P1 amino acid—dramatically alter both enzyme recognition and hydrolysis efficiency . These differences can lead to false-negative results in enzyme characterization, misidentification of enzyme classes, and non-comparable kinetic data across studies. The quantitative evidence below establishes that Ala-Ala-Pro-pNA occupies a distinct functional niche not addressable by its closest structural analogs [1].

Quantitative Differentiation Evidence for Ala-Ala-Pro-pNA: Enzyme Selectivity and Kinetic Comparisons


Ala-Ala-Pro-pNA Displays 0% Relative Activity Against Dipeptidyl Peptidase IV, Demonstrating Stringent Enzyme Selectivity

Ala-Ala-Pro-pNA exhibits negligible hydrolysis (0% relative activity) when assayed against dipeptidyl peptidase IV (DPP-IV), in stark contrast to substrates lacking the terminal proline-pNA motif or possessing alternative amino acid sequences. This provides a definitive negative-selection control for distinguishing prolyl tripeptidyl peptidase activity from DPP-IV activity in complex biological samples [1].

dipeptidyl peptidase IV substrate selectivity chromogenic assay

Z-Ala-Ala-Pro-pNA is Identified as the Optimal Substrate for Post-Proline Cleaving Peptidase PPCP1 Among Z-Blocked Analogs

In a comparative analysis of post-proline cleaving peptidases from Tenebrio molitor larval midgut, Z-Ala-Ala-Pro-pNA was identified as the best substrate for the 101 kDa PPCP1 enzyme [1]. This designation of 'best substrate' was based on systematic comparison against a panel of related Z-blocked peptidyl-pNA substrates, demonstrating that the specific Ala-Ala-Pro sequence confers optimal recognition for this enzyme class [1]. In contrast, the dipeptidyl analog Z-Ala-Pro-pNA was the preferred substrate for a distinct 63 kDa enzyme (PPCP2), highlighting that the tripeptidyl Ala-Ala-Pro sequence is non-interchangeable with shorter dipeptidyl motifs for PPCP1 activity [1].

post-proline cleaving peptidase PPCP1 prolyl oligopeptidase substrate specificity

Suc-Ala-Pro-Ala-pNA Exhibits 30-Fold Higher Catalytic Efficiency than Suc-Ala-Ala-Ala-pNA with Cucumisin Serine Protease

While not a direct measurement for Ala-Ala-Pro-pNA, this evidence provides critical class-level inference for the Ala-Pro motif found within the target compound. The substrate Suc-Ala-Pro-Ala-pNA demonstrated a kcat/Km value 30 times greater than that of Suc-Ala-Ala-Ala-pNA when assayed with cucumisin, a plant serine protease [1]. The presence of a proline residue at the P2 position (Ala-Pro-Ala vs. Ala-Ala-Ala) accounts for this dramatic 30-fold enhancement in catalytic efficiency [1]. This finding establishes that the -Ala-Pro- sequence is a critical determinant of substrate recognition and turnover efficiency for certain serine proteases, and implies that substrates lacking this motif—including the commonly used Suc-Ala-Ala-Ala-pNA—will yield substantially lower signal in cucumisin activity assays [1].

cucumisin plant serine protease catalytic efficiency substrate specificity

Tripeptidyl-pNA Substrates Require Valine at P1 for Optimal Granulocyte Elastase Sensitivity

Substrates of the type Suc-Ala-Ala-Ala-pNA or Ac-Ala-Pro-Ala-pNA (S-2483) are useful for pancreatic elastase but are not particularly sensitive towards granulocyte elastase . By placing valine in the P1 position, the specificity requirements of granulocyte elastase are better satisfied; pGlu-Pro-Val-pNA (S-2484) was found to be a suitable substrate, with a Km of 0.4 mmol/L and approximately 30 times greater sensitivity than Suc-Ala-Ala-Ala-pNA under identical assay conditions . This evidence establishes that tripeptidyl-pNA substrates with alanine at P1 (including Ala-Ala-Pro-pNA analogs) are suboptimal for granulocyte/neutrophil elastase detection, and that substitution with valine-containing substrates is required for adequate assay sensitivity with this clinically important enzyme .

granulocyte elastase neutrophil elastase substrate sensitivity pNA substrates

Elastase Substrate IV (Suc-Ala-Ala-Pro-Abu-pNA) Exhibits 10-Fold Higher Catalytic Efficiency with Porcine vs. Rat Pancreatic Elastase

Suc-Ala-Ala-Pro-Abu-pNA (Elastase Substrate IV, Colorimetric), which shares the identical Suc-Ala-Ala-Pro N-terminal recognition sequence with Suc-Ala-Ala-Pro-pNA, demonstrates marked species-dependent differences in catalytic efficiency . With porcine pancreatic elastase, the substrate exhibits a Km of 30 µM and a catalytic efficiency (kcat/Km) of 351,000 s⁻¹ M⁻¹ . In contrast, with rat pancreatic elastase, the Km increases to 100 µM and kcat/Km decreases to 35,300 s⁻¹ M⁻¹—a 10-fold reduction in catalytic efficiency . This species-specific variation in kinetic parameters is directly attributable to the Suc-Ala-Ala-Pro recognition sequence, as the P1 Abu residue is a conservative substitution that minimally perturbs enzyme-substrate interaction .

pancreatic elastase species specificity catalytic efficiency kinetic parameters

Suc-Ala-Ala-Pro-Phe-pNA (Km = 60 µM) Serves as Broad-Spectrum Substrate for Chymotrypsin, Cathepsin G, and Pancreatic Elastase

Suc-Ala-Ala-Pro-Phe-pNA, a close structural analog of Ala-Ala-Pro-pNA differing only by N-terminal succinylation and substitution of Phe for the C-terminal Pro-pNA motif, exhibits a Km of 60 µM for human pancreatic elastase and chymotrypsin . This substrate is also hydrolyzed by cathepsin G, subtilisins, chymase, cyclophilin, and peptidyl prolyl isomerase . The broad enzyme recognition profile of this Suc-Ala-Ala-Pro scaffold contrasts with the more restricted selectivity of the non-succinylated Ala-Ala-Pro-pNA core sequence, which is preferentially targeted by tripeptidyl aminopeptidase (SM-TAP) and prolyl tripeptidyl peptidases rather than the broader panel of serine proteases recognized by the succinylated analog .

chymotrypsin cathepsin G pancreatic elastase Km determination

Ala-Ala-Pro-pNA: Optimal Research Application Scenarios Based on Quantitative Evidence


Tripeptidyl Aminopeptidase (SM-TAP) Activity Detection and Inhibitor Screening

Ala-Ala-Pro-pNA serves as a specific chromogenic substrate for tripeptidyl aminopeptidase (SM-TAP) . Based on the 0% relative activity observed against dipeptidyl peptidase IV, researchers can confidently use this substrate to measure SM-TAP activity in complex biological samples without interference from DPP-IV, a common confounding protease in cellular and tissue lysates [1]. The chromogenic pNA release enables continuous spectrophotometric monitoring at 405 nm, facilitating both endpoint and kinetic assays suitable for high-throughput inhibitor screening campaigns targeting SM-TAP .

Post-Proline Cleaving Peptidase (PPCP1) Characterization and Purification

For researchers isolating and characterizing novel post-proline cleaving peptidases, particularly those from insect or other invertebrate sources, Z-Ala-Ala-Pro-pNA (the N-terminally protected analog) has been empirically validated as the optimal substrate for detecting PPCP1-like activity . The use of this substrate in activity-guided purification schemes maximizes assay sensitivity, enabling detection of low-abundance enzyme fractions that would be missed with dipeptidyl substrates such as Z-Ala-Pro-pNA, which preferentially detect the distinct PPCP2 enzyme class .

Yeast Dipeptidyl Aminopeptidase yscV Thermosensitivity Studies

H-Ala-Ala-Pro-pNA·HCl is a validated chromogenic substrate for dipeptidyl aminopeptidase yscV, a thermosensitive enzyme from yeast . This specific enzyme-substrate pair is established in the literature for characterizing temperature-dependent proteolytic activity in yeast systems, enabling precise measurement of enzyme stability and activity profiles under varying thermal conditions . The substrate's selectivity for yscV avoids cross-reactivity with other yeast proteases, ensuring accurate attribution of observed activity to this specific thermosensitive enzyme .

Negative Control Selection for Granulocyte/Neutrophil Elastase Assay Validation

Based on class-level evidence that tripeptidyl-pNA substrates with alanine at the P1 position exhibit poor sensitivity toward granulocyte elastase (approximately 30-fold lower than valine-containing substrates), Ala-Ala-Pro-pNA and its structural analogs should be deliberately excluded from assay protocols targeting neutrophil elastase . Instead, this substrate class can serve as a negative control to validate assay specificity—the absence of signal with Ala-Ala-Pro-pNA confirms that observed activity with valine-containing substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) genuinely reflects granulocyte elastase activity rather than non-specific hydrolysis .

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